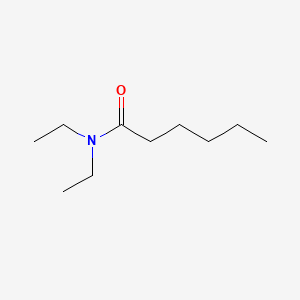

N,N-Diethylhexanamide

Description

Structure

3D Structure

Properties

CAS No. |

6282-97-9 |

|---|---|

Molecular Formula |

C10H21NO |

Molecular Weight |

171.28 g/mol |

IUPAC Name |

N,N-diethylhexanamide |

InChI |

InChI=1S/C10H21NO/c1-4-7-8-9-10(12)11(5-2)6-3/h4-9H2,1-3H3 |

InChI Key |

ZZTJARSULYQEHS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(=O)N(CC)CC |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways of N,n Diethylhexanamide

Established Synthetic Routes for N,N-Diethylhexanamide

The formation of the amide bond in this compound is typically achieved through the reaction of a secondary amine with a carboxylic acid or its more reactive derivatives. These methods are foundational in organic synthesis for creating N,N-disubstituted amides.

The most direct and common method for synthesizing this compound is the acylation of diethylamine (B46881). This can be accomplished using hexanoic acid or, more frequently, its highly reactive derivative, hexanoyl chloride.

Using Acyl Chlorides: The reaction between hexanoyl chloride and diethylamine is a classic example of nucleophilic acyl substitution. chegg.com The lone pair of electrons on the nitrogen atom of diethylamine attacks the electrophilic carbonyl carbon of hexanoyl chloride. chemguide.co.uk This addition is followed by the elimination of a chloride ion, forming the stable amide product. libretexts.org The reaction is typically rapid and often exothermic. libretexts.org An excess of the amine is often used to neutralize the hydrogen chloride (HCl) byproduct, which forms diethylammonium (B1227033) chloride. libretexts.org Alternatively, a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) can be added for this purpose.

Using Carboxylic Acids: Direct condensation of hexanoic acid with diethylamine to form the amide is also possible but generally requires more forcing conditions or the use of coupling agents. The direct heating of a carboxylic acid and an amine can lead to an acid-base reaction forming a stable ammonium (B1175870) carboxylate salt, which must then be dehydrated at high temperatures to yield the amide. A more efficient approach at lower temperatures involves activating the carboxylic acid with a coupling agent. For instance, reagents like 1,1'-carbonyldiimidazole (B1668759) (CDI) can activate the m-toluic acid (a similar aromatic carboxylic acid) to form an acylimidazole intermediate, which then readily reacts with diethylamine to produce the corresponding amide in high yield. sld.cu This method avoids the formation of harsh acidic byproducts. sld.cu

Table 1: Comparison of Acylation Methods for this compound Synthesis

| Parameter | Acyl Chloride Method | Carboxylic Acid (with Coupling Agent) Method |

|---|---|---|

| Starting Materials | Hexanoyl chloride, Diethylamine | Hexanoic acid, Diethylamine, Coupling Agent (e.g., CDI) |

| Reactivity | High; reaction is often rapid and exothermic libretexts.org | Moderate; requires activation of the carboxylic acid sld.cu |

| Byproducts | Hydrogen chloride (HCl), which is typically neutralized by excess amine libretexts.org | Byproducts depend on the coupling agent (e.g., imidazole, water-soluble ureas) sld.cu |

| Typical Conditions | Often performed at low temperatures (e.g., 0 °C) to control the reaction rate, in a suitable solvent. | Mild conditions, often room temperature, in an aprotic solvent like dichloromethane (B109758) sld.cu |

Transitioning the synthesis of this compound from a laboratory setting to an industrial scale requires careful optimization of reaction parameters to ensure safety, efficiency, and cost-effectiveness. Drawing parallels from the well-documented industrial synthesis of the structurally similar compound N,N-diethyl-m-toluamide (DEET), several key considerations emerge.

One primary goal is to maximize yield while minimizing waste and cost. This involves optimizing the stoichiometry of reagents. For example, in the acylation with m-toluoyl chloride (formed in situ from m-toluic acid and thionyl chloride), the molar ratios of the acid, chlorinating agent, and diethylamine are critical factors that are screened to achieve the highest possible yield, which can be in the range of 96-98%. researchgate.net

Purification is another critical aspect. On a large scale, methods like column chromatography are often impractical and expensive. sld.cu Therefore, processes are designed to yield a product that can be purified by simpler means. For instance, if the byproducts are water-soluble (as is the case when using CDI), the final product can be isolated with high purity through a simple liquid-liquid extraction and washing sequence, followed by solvent removal. sld.cu This avoids the need for energy-intensive vacuum distillation or costly chromatography. sld.curesearchgate.net

The scientific literature may present various methods for amide synthesis that appear contradictory without proper context. For this compound, the choice between different synthetic routes—such as using a highly reactive acyl chloride versus a less reactive carboxylic acid—is dictated by the desired scale, cost, and safety requirements, rather than a fundamental contradiction.

The use of toxic and corrosive chlorinating agents like thionyl chloride or oxalyl chloride to convert hexanoic acid to hexanoyl chloride is a common and effective laboratory-scale method. researchgate.net However, these reagents pose significant handling risks and generate corrosive HCl gas, which can be problematic on an industrial scale. sld.cu In contrast, methods employing coupling agents like CDI are often milder, proceed at lower temperatures, and produce byproducts that are easier to handle and remove. sld.cu

Therefore, the "contradiction" between harsh and mild synthesis conditions is resolved when the context is considered. A high-yield academic synthesis might prioritize reaction efficacy using potent reagents, while an industrial process will prioritize safety, cost, atom economy, and the environmental impact of the reagents and byproducts. mdpi.com The selection of a specific protocol—be it a high-temperature direct condensation, a rapid acyl chloride reaction, or a mild coupling-agent-mediated synthesis—is a deliberate choice based on a trade-off between reactivity, safety, and process efficiency.

Advanced Functionalization and Derivatization Strategies

The amide functional group in this compound is relatively stable, but it can be transformed into other important functional groups through reduction. These transformations provide pathways to synthesize corresponding amines, alcohols, or aldehydes, significantly expanding the synthetic utility of the parent amide.

The carbonyl group of the amide can be partially or fully reduced.

Conversion to Amines: The complete reduction of the amide carbonyl group in this compound yields the corresponding tertiary amine, N,N-diethylhexylamine. This is a common transformation, often accomplished with powerful reducing agents like lithium aluminum hydride (LiAlH4). wikipedia.org

Conversion to Aldehydes: A partial reduction, which stops at the aldehyde stage (hexanal), is a more delicate transformation. This requires carefully chosen reagents and controlled reaction conditions to prevent over-reduction to the alcohol. researchgate.net

Conversion to Alcohols: Reduction of the amide to the corresponding primary alcohol (hexan-1-ol) is also possible, though less common than reduction to the amine. This outcome depends on the specific reagents and reaction mechanism. acs.orgsemanticscholar.org

The outcome of the reduction of this compound is highly dependent on the choice of the reducing agent and the reaction conditions. The steric and electronic properties of both the amide and the reagent play a crucial role in determining the product selectivity. acs.orgsemanticscholar.org

Powerful, unhindered hydride reagents typically lead to complete reduction.

Lithium Aluminum Hydride (LiAlH4): This is a strong and common reagent for reducing amides to amines. wikipedia.org It will convert this compound to N,N-diethylhexylamine. However, careful control of stoichiometry and temperature is sometimes reported to yield aldehydes, though this can be difficult to control. wikipedia.org

Milder or sterically hindered reagents are often employed to achieve partial reduction to the aldehyde.

Schwartz's Reagent (Cp2ZrHCl): Hydrozirconation of tertiary amides using Schwartz's reagent is an effective method for producing aldehydes under mild conditions with high chemoselectivity. researchgate.netchemrxiv.org

Sterically Hindered Boranes: One equivalent of a bulky dialkylborane, such as disiamylborane, can react with tertiary amides to afford the corresponding aldehydes in good yields. acs.orgsemanticscholar.org In contrast, using two equivalents of a less hindered borane (B79455) like 9-borabicyclo[3.3.1]nonane (9-BBN) leads to the full reduction to the tertiary amine. acs.orgsemanticscholar.org

Other specialized reagents can also provide control over the reduction product.

Aminoborohydrides: Reagents like lithium diisopropylaminoborohydride can reduce tertiary amides. The product selectivity (aldehyde, alcohol, or amine) depends on the steric hindrance of both the amide and the aminoborohydride reagent used. acs.orgsemanticscholar.org

The selective transformation of the robust amide group is a powerful tool in organic synthesis, and the choice of reagent is paramount to achieving the desired chemical entity.

Table 2: Reagent Specificity in the Reduction of this compound

| Reducing Agent | Abbreviation | Expected Major Product | Key Characteristics |

|---|---|---|---|

| Lithium Aluminum Hydride | LiAlH₄ | N,N-Diethylhexylamine (Amine) | Strong, unselective reducing agent; typically leads to complete reduction. wikipedia.org |

| 9-Borabicyclo[3.3.1]nonane (2 equiv.) | 9-BBN | N,N-Diethylhexylamine (Amine) | Dialkylborane that requires 2 equivalents for complete reduction to the amine. acs.orgsemanticscholar.org |

| Disiamylborane (1 equiv.) | Sia₂BH | Hexanal (Aldehyde) | Sterically hindered dialkylborane that facilitates partial reduction to the aldehyde. acs.orgsemanticscholar.org |

| Zirconocene Chloride Hydride | Cp₂ZrHCl (Schwartz's Reagent) | Hexanal (Aldehyde) | Provides mild and chemoselective reduction of tertiary amides to aldehydes. researchgate.netchemrxiv.org |

| Aminoborohydrides (e.g., Lithium Diisopropylaminoborohydride) | - | Aldehyde, Alcohol, or Amine | Product selectivity is tunable and depends on the steric properties of the specific aminoborohydride and the amide substrate. acs.orgsemanticscholar.org |

Reductive Transformations of Amides (e.g., Conversion to Aldehydes, Alcohols, or Amines)

Steric and Electronic Influences on Reduction Efficiency

The reduction of amides to amines is a fundamental transformation in organic synthesis. The efficiency of this reduction is significantly influenced by both steric and electronic factors associated with the amide structure. In the case of this compound, a tertiary amide, these effects are particularly pronounced.

Steric Hindrance: The presence of two ethyl groups on the nitrogen atom and a hexyl chain on the carbonyl carbon creates a sterically hindered environment around the carbonyl group. This steric bulk can impede the approach of reducing agents. Compared to primary amides, tertiary amides like this compound generally exhibit decreased reactivity towards nucleophilic attack, including hydride delivery from reducing agents. solubilityofthings.com For instance, the reduction of highly hindered tertiary amides may require more forcing conditions or specialized, less sterically demanding reducing agents. The size of the alkyl groups on the nitrogen can significantly impact reaction rates, with larger groups leading to slower reactions. nih.gov

Electronic Effects: The nitrogen lone pair in an amide is delocalized into the carbonyl group, which reduces the electrophilicity of the carbonyl carbon. The two electron-donating ethyl groups on the nitrogen atom of this compound further increase the electron density on the nitrogen, enhancing this delocalization and making the carbonyl carbon less susceptible to nucleophilic attack. This electronic effect contributes to the general stability and lower reactivity of amides compared to other carbonyl compounds like ketones or esters. solubilityofthings.com The electron-withdrawing or donating nature of substituents on the N-alkyl groups can modulate the reactivity of the amide. Electron-withdrawing groups would be expected to decrease the electron density on the nitrogen, making the carbonyl carbon more electrophilic and potentially increasing the rate of reduction. nih.gov

The interplay of these steric and electronic factors dictates the choice of reducing agent and reaction conditions for the efficient conversion of this compound to the corresponding amine, N,N-diethylhexylamine.

Table 1: Factors Influencing the Reduction Efficiency of this compound

| Factor | Influence on this compound | Effect on Reduction Efficiency |

| Steric Hindrance | Two ethyl groups on nitrogen and a hexyl group on the carbonyl create a congested environment. | Decreases the rate of attack by hydride reagents, potentially requiring more reactive or less bulky reducing agents. |

| Electronic Effects | Electron-donating ethyl groups increase electron density on the nitrogen, enhancing resonance stabilization. | Reduces the electrophilicity of the carbonyl carbon, making it less susceptible to nucleophilic attack and thus harder to reduce. |

Halogenation and Subsequent Substitution Reactions (e.g., Bromination, Iodination)

Halogenation of amides can occur at various positions depending on the substrate and reaction conditions. For a saturated amide like this compound, direct halogenation on the alkyl chains would typically proceed via a free-radical mechanism, requiring initiators such as light or heat. Such reactions often lack selectivity and can lead to a mixture of products.

A more controlled approach to halogenation involves the introduction of unsaturation or other functional groups that direct the halogenation to a specific position. For example, if an unsaturated precursor to this compound were synthesized, such as N,N-diethylhex-2-enamide, allylic bromination could be achieved using reagents like N-bromosuccinimide (NBS). youtube.comlibretexts.org This would selectively introduce a bromine atom at the position adjacent to the double bond.

Once a halogenated derivative of this compound is obtained, the halogen atom can serve as a leaving group in nucleophilic substitution reactions. This opens up pathways for the introduction of a wide range of functional groups. For instance, a bromo-derivative could react with various nucleophiles (e.g., amines, alkoxides, cyanides) to form new carbon-heteroatom or carbon-carbon bonds. The success of these substitution reactions would depend on the position of the halogen and the reaction conditions, with steric hindrance around the reaction center playing a crucial role.

Carbon-Carbon Bond Forming Reactions (e.g., Carboxylation of Halogenated Derivatives, Cross-Coupling Reactions)

The formation of new carbon-carbon bonds is a cornerstone of organic synthesis, allowing for the construction of more complex molecular skeletons.

Carboxylation of Halogenated Derivatives: A halogenated derivative of this compound could potentially undergo carboxylation to introduce a carboxylic acid group. Modern catalytic methods allow for the carboxylation of halogenated aliphatic hydrocarbons using carbon dioxide. repec.orgnih.govsemanticscholar.orgresearchgate.net For example, a nickel catalyst can facilitate the carboxylation at remote, unfunctionalized aliphatic sites. nih.gov This suggests that a bromo or iodo derivative of this compound could be converted to a carboxylic acid derivative, expanding its synthetic utility.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.govmit.edusemanticscholar.orgmit.eduyoutube.com While the amide bond itself is generally stable, derivatives of this compound could be designed to participate in such reactions. For instance, if a halogen atom were introduced on the hexanoyl chain, it could serve as a handle for Suzuki, Heck, or Sonogashira couplings to introduce new aryl, vinyl, or alkynyl groups. Conversely, if an unsaturated precursor with a vinyl halide moiety were used to synthesize an N,N-diethylamide derivative, this could also be a substrate for cross-coupling reactions. The choice of catalyst, ligand, and reaction conditions would be critical for achieving high yields and selectivity.

Oxidation Reactions of Unsaturated Precursors (e.g., Epoxidation)

The oxidation of unsaturated precursors is a valuable strategy for introducing new functional groups with stereochemical control. If an unsaturated analogue of this compound, such as N,N-diethylhex-2-enamide, were prepared, the double bond could be a site for various oxidation reactions.

Epoxidation: The conversion of the alkene to an epoxide introduces a reactive three-membered ring that can be opened by various nucleophiles to yield a range of functionalized products. The epoxidation of α,β-unsaturated amides can be achieved using various oxidizing agents. organic-chemistry.orgresearchgate.net The reactivity of the double bond is influenced by the electron-withdrawing nature of the amide group. Asymmetric epoxidation, using chiral catalysts, can lead to the formation of enantiomerically enriched epoxides, which are valuable building blocks for the synthesis of complex molecules with defined stereochemistry.

Elucidation of Reaction Mechanisms

Understanding the mechanisms of the reactions involving this compound is crucial for controlling reactivity and predicting outcomes.

Investigation of Reaction Intermediates (e.g., Tetrahedral Intermediates, Radical Species)

Radical Species: While many reactions of amides are ionic in nature, radical intermediates can also be involved, particularly in halogenation reactions under UV light or in the presence of radical initiators. Furthermore, radical cations can be intermediates in N-dealkylation reactions of N,N-dialkylamides. nih.gov Amidyl radicals, nitrogen-centered radicals, can also be generated and participate in various transformations, including C-H amination and hydroamination reactions. chemrxiv.orgnih.gov The involvement of such radical species would lead to different product distributions and selectivities compared to ionic pathways.

Table 2: Key Reaction Intermediates in the Chemistry of this compound

| Intermediate | Reaction Type | Description |

| Tetrahedral Intermediate | Nucleophilic Acyl Substitution (e.g., hydrolysis, reduction) | Formed by the attack of a nucleophile on the carbonyl carbon, leading to a temporary sp3-hybridized carbon. Its stability influences the reaction outcome. wikipedia.orgtaylorandfrancis.com |

| Radical Species | Halogenation, N-Dealkylation | Can be formed on the alkyl chains via radical abstraction or on the nitrogen atom (amidyl radical), leading to various functionalization reactions. nih.govchemrxiv.orgnih.gov |

Stereochemical Outcomes and Selectivity in this compound Synthesis and Transformations

Controlling stereochemistry is a central theme in modern organic synthesis. For this compound itself, a saturated and achiral molecule, stereochemical considerations are not directly applicable. However, when considering its synthesis from or transformation into chiral molecules, or reactions on its derivatives, stereoselectivity becomes highly relevant.

For instance, in the epoxidation of an unsaturated precursor like N,N-diethylhex-2-enamide, the use of a chiral catalyst can lead to the formation of one enantiomer of the epoxide over the other (enantioselectivity). The subsequent ring-opening of this chiral epoxide with a nucleophile would then proceed with a predictable stereochemical outcome (diastereoselectivity), allowing for the synthesis of complex, stereochemically defined molecules.

Similarly, if a chiral center were present on the hexanoyl chain of this compound, any reaction at or near this center could be influenced by the existing stereochemistry, potentially leading to diastereoselective outcomes. The study of these stereochemical outcomes is crucial for the application of this compound and its derivatives in the synthesis of enantiomerically pure compounds.

Unintended Reaction Pathways and Byproduct Formation

β-Hydride Elimination:

This reaction is a common decomposition pathway in organometallic chemistry, particularly in processes where a metal-alkyl intermediate is formed. wikipedia.org While not a direct byproduct of typical amidification reactions (like the reaction of hexanoyl chloride with diethylamine), it can become relevant in alternative synthetic routes that might involve transition metal catalysts.

The process of β-hydride elimination involves the transfer of a hydrogen atom from the β-carbon of a ligand (relative to the metal center) to the metal itself, resulting in the formation of a metal-hydride bond and an alkene. libretexts.org For this to occur, several conditions must be met:

The presence of a hydrogen atom on the β-carbon.

A vacant coordination site on the metal catalyst.

The ability of the M-C-C-H dihedral angle to adopt a syn-coplanar arrangement. libretexts.org

The metal must have a d-electron pair available for donation into the σ* orbital of the C-H bond. wikipedia.org

In the context of reactions involving this compound or its precursors, if a synthetic methodology were to employ an organometallic intermediate where the metal is bonded to the hexyl chain, β-hydride elimination could potentially lead to the formation of hexene isomers as byproducts. For instance, in a hypothetical catalytic cross-coupling reaction to form the carbon backbone, a metal-hexyl intermediate could undergo β-hydride elimination. Amido ligands can also undergo β-elimination to yield imine complexes, though this is generally slower than for alkoxy ligands. libretexts.org

Dimerization and Other Side Reactions:

Under forcing conditions, such as high heat during distillation or certain catalytic processes, amides can undergo self-condensation or dimerization reactions, although this is less common for tertiary amides like this compound compared to primary and secondary amides. More common side reactions in amide synthesis, particularly from carboxylic acids and amines, can involve the formation of salts if the reaction is not driven to completion by removal of water or use of a coupling agent. masterorganicchemistry.com

In syntheses starting from hexanoyl chloride and diethylamine, side reactions can occur if the temperature is not controlled. These can include reactions with impurities or the solvent. The release of hydrogen chloride (HCl) gas is an expected part of this reaction, and in industrial settings, it must be effectively scavenged to prevent corrosion and unwanted side reactions. google.com

| Unintended Pathway | Potential Byproduct(s) | Conditions Favoring Formation |

| β-Hydride Elimination | Hexene isomers, Metal hydride species | Presence of a suitable transition metal catalyst, elevated temperatures, coordinatively unsaturated metal center. wikipedia.org |

| Dimerization/Condensation | Dimeric amide structures | High temperatures, presence of specific catalysts. More prevalent with primary/secondary amides. |

| Salt Formation | Diethylammonium hexanoate | Incomplete reaction between hexanoic acid and diethylamine without a dehydrating agent. masterorganicchemistry.com |

Proximity-Induced Cycloaddition and Related Amide Chemistry

While amides are generally considered stable functional groups, their reactivity can be harnessed to participate in a variety of transformations, including cycloaddition reactions. These reactions are powerful tools for the construction of complex cyclic molecules. For this compound, specific examples of intramolecular or proximity-induced cycloadditions are not widely reported, but its participation in intermolecular cyclizations highlights the potential reactivity of its amide core under catalytic conditions.

A significant example is the iridium-catalyzed cyclization of this compound with isocyanides. This reaction proceeds through a [3+2] annulation pathway to form oxazole (B20620) derivatives. The key steps involve the activation of the amide carbonyl through silylation, which then facilitates the cyclization with the isocyanide. This demonstrates that the amide group in this compound can be rendered reactive towards cycloaddition partners under the right catalytic conditions.

More broadly, the chemistry of amides in cycloadditions is an active area of research. For instance, vinylogous amides can participate in formal [3+3] cycloaddition reactions to construct piperidinyl heterocycles. acs.org In other systems, solid-state photochemical [2+2] cycloaddition reactions have been utilized to synthesize carboxy-cyclobutane isomers from pyridine-amide ligands. rsc.org These examples, while not directly involving this compound, illustrate the versatility of the amide functional group in constructing cyclic systems.

The concept of "proximity-induced" reactions often implies an intramolecular process where reactive groups are held in close spatial arrangement, facilitating a cyclization event. While a direct intramolecular cycloaddition originating from the this compound structure itself would require prior functionalization to introduce the necessary reacting partners, its participation in intermolecular reactions underscores its potential as a building block in the synthesis of heterocyclic compounds.

The table below summarizes a relevant catalyzed cycloaddition reaction involving this compound.

| Reaction Type | Reactants | Catalyst System | Product Type | Reported Yields (%) |

| [3+2] Annulation/Cyclization | This compound, Isocyanides | IrCl(CO)(PPh₃)₂, Tetramethyldisiloxane (TMDS) | Oxazole derivatives | 51-96 |

This reaction showcases a modern approach to leveraging amide reactivity, moving beyond their traditional role as stable peptide-like linkages.

Catalytic Applications and Catalytic Methodologies in N,n Diethylhexanamide Chemistry

Homogeneous Catalysis

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers high selectivity and activity under mild conditions. For N,N-Diethylhexanamide, this involves transition metal complexes and organocatalysts that can mediate its synthesis or subsequent functionalization.

Transition metals are powerful tools for activating otherwise inert chemical bonds. The amide group itself can serve as a directing group, guiding a metal catalyst to a specific C-H bond to achieve site-selective functionalization. While specific examples of iron-mediated C-H functionalization on this compound are not extensively documented in readily available literature, the principles of such reactions are well-established for other amides.

Nickel catalysis has emerged as a versatile platform for amide C-N bond activation, enabling transformations that are traditionally challenging. These reactions often proceed through an oxidative addition of the amide C-N bond to a Ni(0) center. While nickel-catalyzed carboxylation of this compound is not a widely reported transformation, related cross-coupling reactions showcase the potential of transition metals to functionalize molecules containing this amide moiety.

A notable example involves the use of a functionalized derivative, 6-bromo-N,N-diethylhexanamide, in a copper-catalyzed cross-coupling reaction with Grignard reagents rsc.org. This highlights how the core this compound structure is compatible with transition metal-catalyzed C-C bond formation.

Organocatalysis utilizes small organic molecules to accelerate chemical reactions, avoiding the use of potentially toxic or expensive metals. The synthesis of amides, including this compound, is a key area where organocatalysis has made significant contributions. The direct amidation of carboxylic acids with amines is a thermodynamically challenging reaction that typically requires high temperatures to remove water.

Organocatalysts, such as boric acid derivatives, can facilitate this transformation under milder conditions. They typically operate by activating the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. While specific studies detailing an optimized organocatalytic synthesis for this compound are not prominent, the general applicability of these methods provides a viable and greener route to its formation from hexanoic acid and diethylamine (B46881).

Heterogeneous Catalysis

In heterogeneous catalysis, the catalyst exists in a different phase from the reactants, which greatly simplifies its separation and recycling. This is particularly advantageous for industrial-scale synthesis. Applications relevant to this compound chemistry include hydrogenation and transformations using nanoparticle catalysts.

The catalytic hydrogenation of amides is a fundamental transformation that yields amines. For a tertiary amide like this compound, this reaction produces the corresponding tertiary amine, N,N-diethylhexylamine, and water. This process is typically challenging due to the low electrophilicity and high stability of the amide carbonyl group, often requiring harsh conditions such as high temperatures and hydrogen pressures acsgcipr.org.

Commonly employed heterogeneous catalysts for this reduction include Raney® Nickel and various copper-based catalysts, such as copper chromite acsgcipr.org. These catalysts are effective but often require forcing conditions.

| Catalyst Type | Typical Substrate | Product | General Conditions |

|---|---|---|---|

| Raney Nickel | Tertiary Amides | Tertiary Amines | High Temperature (150-250°C), High H₂ Pressure (100-300 atm) |

| Copper Chromite | Tertiary Amides | Tertiary Amines | High Temperature (~250°C), High H₂ Pressure (~250 atm) |

Recent advancements have led to the development of more active homogeneous catalysts based on ruthenium and other precious metals that can perform this transformation under significantly milder conditions acsgcipr.orgacs.orgnih.gov.

Nanoparticle catalysts bridge the gap between homogeneous and heterogeneous catalysis, offering high surface area and unique electronic properties. In the context of amide chemistry, nanoparticles have been used to catalyze both their formation and subsequent transformations.

A specific and relevant example is the use of copper nanoparticles (Cu NPs) to catalyze the cross-coupling reaction of 6-bromo-N,N-diethylhexanamide with various alkyl Grignard reagents rsc.org. This reaction demonstrates the utility of nanoparticle catalysis in C-C bond formation on a molecule containing the this compound scaffold. Researchers found that copper nanoparticles with a size of 5-7 nm were effective for this transformation rsc.org.

Copper Nanoparticle-Catalyzed Cross-Coupling of 6-bromo-N,N-diethylhexanamide

| Grignard Reagent | Product | Catalyst (mol%) | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Cyclohexylmagnesium chloride | 6-cyclohexyl-N,N-diethylhexanamide | Cu NPs (10) | 25 | 3 | 85 |

| tert-butylmagnesium chloride | 6-(tert-butyl)-N,N-diethylhexanamide | Cu NPs (10) | 25 | 3 | 72 |

Data sourced from Kim, H., et al. (2013). Chemical Communications rsc.org.

Mechanistic Understanding of Catalytic Processes

Understanding the reaction mechanism is crucial for optimizing existing catalytic systems and designing new ones. For the transformations involving this compound and related compounds, several key mechanistic concepts are at play.

In the catalytic hydrogenation of amides , the generally accepted mechanism involves the initial reduction of the amide carbonyl to a hemiaminal intermediate. This is followed by the elimination of a water molecule to form an iminium ion, which is then rapidly hydrogenated by the catalyst to yield the final amine product acsgcipr.org. The challenge lies in the initial activation of the stable amide C=O bond. Advanced catalyst systems, often featuring metal-ligand cooperation, can facilitate this activation under milder conditions acs.orgnih.gov.

For the copper nanoparticle-catalyzed cross-coupling of 6-bromo-N,N-diethylhexanamide, a plausible mechanism involves steps analogous to traditional cross-coupling cycles, but occurring on the surface of the nanoparticle. The proposed pathway includes the oxidative addition of the alkyl bromide to the Cu(0) surface, forming an alkyl-Cu(II)-bromide species. This is followed by transmetalation with the Grignard reagent and subsequent reductive elimination to form the new C-C bond and regenerate the active Cu(0) catalyst on the nanoparticle surface rsc.org.

Development of Novel Catalytic Systems for this compound Reactions

The synthesis of amides, including this compound, has traditionally relied on stoichiometric activating agents, which often generate significant chemical waste. catalyticamidation.info In a push towards more sustainable and efficient chemical manufacturing, considerable research has focused on the development of catalytic systems for direct amidation, where a carboxylic acid and an amine react to form an amide with water as the only byproduct. catalyticamidation.infodiva-portal.org This section details the emergence of novel catalytic systems applicable to the synthesis of tertiary amides like this compound from hexanoic acid and diethylamine.

A significant challenge in the direct catalytic amidation is overcoming the formation of unreactive ammonium (B1175870) carboxylate salts, which occurs when the acidic carboxylic acid and basic amine are mixed. mdpi.comencyclopedia.pub Early methods required high temperatures (often above 160°C) to drive the reaction forward, limiting their use to robust substrates. mdpi.comencyclopedia.pub The development of novel catalysts has aimed to facilitate this transformation under milder conditions.

Boron-Based Catalysts

Boron-derived catalysts, particularly boronic acids and borate esters, have emerged as a highly effective class for direct amidation. mdpi.com The catalytic activity of boric acid was an early breakthrough, offering a green and inexpensive option for synthesizing a range of amides. orgsyn.org This method has been successfully applied to the synthesis of sterically hindered N,N-disubstituted amides. orgsyn.org

Subsequent research has led to the development of more sophisticated boron-based catalysts. For instance, arylboronic acids, sometimes used in conjunction with a co-catalyst like 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO), have shown to be highly effective in promoting the dehydrative condensation between carboxylic acids and amines. nih.gov This cooperative catalysis is particularly effective for the amidation of sterically hindered secondary amines. nih.gov

More recently, borate esters such as B(OCH₂CF₃)₃ have been identified as powerful catalysts for direct amidation, capable of facilitating the reaction for a wide array of carboxylic acids and amines, including those that are challenging substrates. ucl.ac.uk These catalysts often operate under azeotropic reflux conditions to remove water, driving the reaction to completion. nih.govucl.ac.uk The mechanism is thought to involve the formation of a dimeric B-X-B motif (where X can be oxygen or a nitrogen-containing group) that activates the carboxylic acid and facilitates the nucleophilic attack of the amine. nih.gov

| Catalyst System | Carboxylic Acid Example | Amine Example | Conditions | Yield |

|---|---|---|---|---|

| Arylboronic Acid / DMAPO | Arenecarboxylic Acids | Sterically Hindered Secondary Amines | Azeotropic Reflux | Good to Excellent |

| B(OCH₂CF₃)₃ | Aliphatic and Aromatic Carboxylic Acids | Primary, Secondary, and Aryl Amines | Azeotropic Reflux | Up to 99% |

| Boric Acid | Various Carboxylic Acids | Primary and Secondary Amines | Reflux | 45-55% for N,N-disubstituted amides |

Zirconium-Based Catalysts

Group (IV) metals, particularly zirconium, have been investigated as robust catalysts for direct amidation. diva-portal.org Zirconium-based catalysts are attractive due to their Lewis acidity and tolerance to water, which is a byproduct of the reaction. diva-portal.orgnih.gov Commercially available zirconium salts and complexes have been shown to effectively catalyze the formation of amides from carboxylic acids and amines without the need for stringent anhydrous conditions or water scavenging agents. diva-portal.orgnih.gov

The mechanism of zirconium-catalyzed amidation is believed to involve the formation of zirconium oxo clusters as the active catalytic species. nih.gov Kinetic studies have revealed that the reaction is first-order with respect to the catalyst, with a positive dependence on the amine concentration and a negative dependence on the carboxylic acid concentration under certain conditions. nih.govamericanelements.com These findings suggest the formation of off-cycle catalyst-inhibiting species, which can be mitigated by using a higher concentration of the amine. nih.govamericanelements.com

| Catalyst Precursor | Key Mechanistic Feature | Advantage |

|---|---|---|

| Zr(OPr)₄ or ZrCl₄ | In situ formation of Zirconium Oxo Clusters (ZrOC) | No need for anhydrous solvents or water scavenging |

| Zr(Cp)₂(OTf)₂·THF | Homogeneous catalysis | Scalable protocol with tolerance to stoichiometric water |

Other Notable Catalytic Systems

Beyond boron and zirconium, other catalytic systems have been explored for the synthesis of amides. Organocatalysts, such as certain tropone derivatives and tris(o-phenylenedioxy)cyclotriphosphazene (TAP), have been reported to facilitate direct amidation, although their scope with dialkylamines can sometimes be limited. mdpi.com Additionally, ceric ammonium nitrate (CAN) has been used as a catalyst under microwave irradiation in solvent-free conditions, offering a rapid and environmentally friendly protocol. nih.gov

Enzymatic catalysis also presents a green alternative for amide bond formation. york.ac.uk Hydrolases, such as lipases and penicillin acylases, have been applied to the synthesis of secondary and tertiary amides, taking advantage of the mild reaction conditions and high selectivity offered by biocatalysts. york.ac.uk

Advanced Spectroscopic and Chromatographic Characterization in Research on N,n Diethylhexanamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules like N,N-Diethylhexanamide. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the protons of the hexanoyl chain and the N-ethyl groups are observed. The integration of these signals confirms the relative number of protons in each unique environment, while the splitting patterns (multiplicity) reveal adjacent proton-proton couplings, confirming the connectivity of the alkyl chains. Similarly, the ¹³C NMR spectrum shows a unique resonance for each carbon atom in a different chemical environment, including the characteristic carbonyl carbon signal of the amide group.

| ¹H NMR (Predicted) Assignment | Chemical Shift (δ) ppm | Multiplicity | Integration |

| CH₃ (hexanoyl) | ~0.9 | Triplet | 3H |

| (CH₂)₃ (hexanoyl) | ~1.3 | Multiplet | 6H |

| CH₂ (next to C=O) | ~2.3 | Triplet | 2H |

| N-CH₂CH₃ | ~1.1 | Triplet | 6H |

| N-CH₂CH₃ | ~3.3 | Quartet | 4H |

| ¹³C NMR (Predicted) Assignment | Chemical Shift (δ) ppm |

| C=O | ~173 |

| N-CH₂ | ~41, ~43 |

| CH₂ (next to C=O) | ~35 |

| CH₂ (hexanoyl chain) | ~31, ~25, ~22 |

| CH₃ (hexanoyl chain) | ~14 |

| N-CH₂CH₃ | ~13, ~14 |

For more complex derivatives or for unambiguous structural confirmation, advanced 2D NMR techniques are employed. These methods provide correlation data between different nuclei, mapping out the entire molecular framework.

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. It is used to trace the connectivity of the proton network through the hexanoyl and ethyl chains.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei, allowing for the definitive assignment of which protons are attached to which carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. It is particularly powerful for identifying the connectivity across quaternary carbons and heteroatoms, such as confirming the connection between the ethyl groups and the carbonyl carbon via the nitrogen atom.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into the molecule's conformation and stereochemistry.

Mass Spectrometry (MS) Techniques for Molecular Mass Determination and Fragmentation Analysis (e.g., HRMS, GC-MS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of this compound and analyzing its structure through fragmentation patterns. The molecular formula of this compound is C₁₀H₂₁NO, corresponding to a molecular weight of approximately 171.28 g/mol .

Upon ionization in the mass spectrometer, a molecular ion (M⁺) is formed. This ion is often unstable and undergoes fragmentation, breaking into smaller, characteristic charged fragments. For tertiary amides like this compound, a predominant fragmentation pathway is α-cleavage, the breaking of the bond adjacent to the nitrogen atom. This leads to the formation of stable acylium ions or nitrogen-containing fragments. The most common fragmentation results in a prominent peak at m/z 115.

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, often to within a few parts per million. This precision allows for the unambiguous determination of a molecule's elemental composition, distinguishing it from other compounds with the same nominal mass.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hyphenated technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. A sample mixture is first separated into its individual components by the GC, and then each component is introduced into the mass spectrometer for identification based on its mass spectrum. This is a standard method for identifying and quantifying this compound in complex mixtures.

| Fragment Ion (m/z) | Proposed Structure / Loss |

| 171 | [C₁₀H₂₁NO]⁺ (Molecular Ion) |

| 156 | [M - CH₃]⁺ |

| 115 | [CH₂(CH₂)₄CON(CH₂CH₃)]⁺ |

| 100 | [CON(CH₂CH₃)₂]⁺ |

| 72 | [N(CH₂CH₃)₂]⁺ |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound is characterized by specific absorption bands that confirm its amide structure.

The most prominent feature is the strong carbonyl (C=O) stretching band, which appears in the region of 1630-1680 cm⁻¹. The spectrum also displays strong C-H stretching absorptions from the alkyl groups around 2850-3000 cm⁻¹. A key diagnostic feature for this compound, as a tertiary amide, is the absence of N-H stretching bands that would typically appear around 3100-3500 cm⁻¹ for primary or secondary amides.

| Vibrational Mode | Characteristic Absorption (cm⁻¹) | Intensity |

| C-H Stretch (Alkyl) | 2850 - 3000 | Strong |

| C=O Stretch (Amide) | 1630 - 1680 | Strong |

| C-H Bend (Alkyl) | 1350 - 1470 | Medium |

| C-N Stretch | 1100 - 1250 | Medium |

Chromatographic Methodologies for Separation and Quantification (e.g., GC, TLC, HPLC)

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. These methods are crucial for purifying this compound, quantifying its concentration, and monitoring the progress of chemical reactions.

Gas Chromatography (GC): As a volatile compound, this compound is well-suited for GC analysis. In GC, the sample is vaporized and separated based on its boiling point and interactions with a stationary phase within a capillary column. It is widely used for purity assessment and quantitative analysis, often coupled with a Flame Ionization Detector (FID).

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and inexpensive technique used primarily for qualitative monitoring of reactions. By spotting the reaction mixture on a plate coated with a stationary phase (e.g., silica (B1680970) gel) and developing it with a suitable mobile phase, the separation of reactants, products, and byproducts can be visualized, allowing for a quick assessment of reaction completion.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile separation technique that uses high pressure to pass a liquid solvent containing the sample through a column packed with a solid adsorbent material. It is used for both the separation, identification, and quantification of this compound and its derivatives, especially those that may not be sufficiently volatile or thermally stable for GC analysis.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (primarily carbon, hydrogen, nitrogen, and oxygen) in a compound. The experimentally determined percentages are then compared with the theoretical values calculated from the proposed molecular formula. For this compound (C₁₀H₂₁NO), this analysis serves to validate the empirical formula and confirm the purity of a synthesized sample.

| Element | Symbol | Atomic Mass | Theoretical % |

| Carbon | C | 12.011 | 70.12% |

| Hydrogen | H | 1.008 | 12.36% |

| Nitrogen | N | 14.007 | 8.18% |

| Oxygen | O | 15.999 | 9.34% |

Computational and Theoretical Studies on N,n Diethylhexanamide

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to understanding the intrinsic properties of N,N-Diethylhexanamide at the atomic level. These methods provide a detailed picture of the electron distribution and how it influences the molecule's stability and reactivity.

Density Functional Theory (DFT) Applications to Amide Systems

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For amide systems like this compound, DFT calculations are instrumental in determining geometric parameters, electronic properties, and rotational energy barriers.

The planarity of the amide bond is a well-recognized feature, and DFT studies on tertiary aromatic amides have shown that substitution can influence this planarity and the rotational barriers around the N-C(O) and C-C(O) bonds nih.gov. In the case of this compound, the delocalization of the nitrogen lone pair into the carbonyl group leads to a partial double bond character in the C-N bond, resulting in a significant rotational barrier. DFT calculations, often employing functionals like B3LYP or M06-2X with basis sets such as 6-311+G*, can accurately predict this barrier mdpi.comresearchgate.net. For analogous N,N-dialkylamides, these calculated barriers are typically in the range of 15-25 kcal/mol mdpi.com.

The electronic properties of this compound, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, are also determined using DFT. The HOMO is typically localized on the amide nitrogen and the carbonyl oxygen, while the LUMO is centered on the carbonyl carbon. The HOMO-LUMO energy gap is a key indicator of chemical reactivity, with a smaller gap suggesting higher reactivity nih.gov. Computational studies on related amides have shown a strong correlation between HOMO energy levels and rotational barriers, indicating that electronic effects are a primary determinant of bond rotation nih.gov.

Table 1: Calculated Electronic Properties of a Model Tertiary Amide (N,N-Dimethylacetamide) using DFT

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | 1.2 eV |

| HOMO-LUMO Gap | 7.7 eV |

| Dipole Moment | 3.8 D |

| Rotational Barrier (C-N) | 18.5 kcal/mol |

Note: This data is for a representative tertiary amide and is intended to be illustrative of the types of values obtained for this compound.

Ab Initio Methods in Elucidating Reaction Pathways

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are employed to study the reaction mechanisms of amides. A key reaction of amides is hydrolysis, which can be catalyzed by acid or base.

Ab initio calculations have been used to investigate the hydrolysis of amides, revealing the transition states and intermediates involved. These studies help in understanding the factors that influence the reaction rates. For instance, computational studies have explored both concerted and stepwise mechanisms for amide hydrolysis.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the exploration of conformational landscapes and intermolecular interactions over time. For this compound, MD simulations are crucial for understanding its behavior in different environments, such as in solution.

In Silico Modeling of Spectroscopic Signatures

Computational methods are widely used to predict and interpret the spectroscopic properties of molecules, providing a powerful tool for structural elucidation.

The infrared (IR) spectrum of this compound is characterized by a strong absorption band corresponding to the C=O stretching vibration of the amide group. This band typically appears in the region of 1630-1660 cm⁻¹. Computational modeling, often using DFT, can predict the vibrational frequencies and intensities with good accuracy, aiding in the assignment of experimental spectra. For tertiary amides, the absence of an N-H bond means there are no N-H stretching or bending vibrations, which simplifies the spectrum compared to primary and secondary amides.

Nuclear Magnetic Resonance (NMR) spectroscopy is another key technique for characterizing this compound. The ¹H and ¹³C NMR chemical shifts can be calculated using quantum chemical methods. Due to the restricted rotation around the C-N amide bond, the two ethyl groups are chemically non-equivalent at room temperature, leading to distinct signals for each group in the NMR spectrum. As the temperature increases, the rate of rotation increases, which can lead to coalescence of these signals. Computational methods can model this dynamic process and predict the temperature-dependent NMR spectra. Experimental ¹H and ¹³C NMR data for this compound have been reported, showing the characteristic signals for the hexanoyl and diethylamino groups kuleuven.be.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Feature | Predicted Value |

| IR | C=O Stretch | ~1645 cm⁻¹ |

| ¹H NMR | N-CH₂ (quartet) | ~3.3 ppm |

| N-CH₂ (quartet) | ~3.2 ppm | |

| C=O-CH₂ (triplet) | ~2.3 ppm | |

| ¹³C NMR | C=O | ~172 ppm |

| N-CH₂ | ~42 ppm | |

| N-CH₂ | ~40 ppm |

Note: These are typical predicted values for a tertiary amide of this type.

Prediction of Reactivity and Selectivity through Computational Chemistry

Computational chemistry offers powerful tools to predict the reactivity and selectivity of chemical reactions involving this compound. By modeling the potential energy surfaces of reaction pathways, it is possible to identify the most likely products and understand the factors that control the reaction outcome.

For example, the reactivity of the carbonyl group in this compound towards nucleophilic attack can be assessed by calculating the electrostatic potential on the molecular surface and the energies of the LUMO. These calculations can help in predicting the regioselectivity of reactions.

Furthermore, computational studies can be used to design catalysts for specific transformations of amides. For instance, the mechanism of metal-catalyzed reductions or cross-coupling reactions of amides can be elucidated, guiding the development of more efficient and selective synthetic methods.

Interactions and Role of N,n Diethylhexanamide in Polymer and Material Science Research

N,N-Diethylhexanamide as a Solvent in Polymerization Systems

The choice of solvent is a critical parameter in polymerization, influencing reaction kinetics, polymer solubility, and ultimately the molecular weight and properties of the final polymer. Polar aprotic solvents, a class to which this compound belongs, are particularly valuable in the synthesis of polymers such as polyamides.

In polyamide synthesis, maintaining the growing polymer chains in solution is crucial for achieving high molecular weights. nih.govmdpi.com Polyamides, especially aromatic ones, often exhibit strong intermolecular hydrogen bonding, which can lead to premature precipitation from the reaction medium, thereby terminating chain growth. nih.govillinois.edu Polar aprotic solvents like N,N-dimethylformamide (DMF) and N,N-dimethylacetamide (DMAc), which are structurally similar to this compound, are effective in solvating polyamides and preventing this issue. scielo.brresearchgate.net

The efficacy of these solvents stems from their ability to disrupt the strong intermolecular hydrogen bonds between the amide linkages of the polymer chains. nih.govresearchgate.net By forming hydrogen bonds with the polymer's amide groups, the solvent molecules effectively shield the polymer chains from one another, keeping them dissolved and allowing the polymerization to proceed to higher conversions and, consequently, higher molecular weights. nih.gov The use of an appropriate solvent can significantly impact the number-average molecular weight (Mn) of the resulting polyamide. nih.govresearchgate.net While direct studies on this compound are limited, its tertiary amide structure suggests a similar capacity to act as a hydrogen bond acceptor, thus playing a role in preventing polymer precipitation and controlling molecular weight during polyamide synthesis. The alkyl chains in this compound may also contribute to the solubility of polyamides with less polar backbones.

Table 1: Influence of Solvent on Polyamide Molecular Weight

| Polymerization System | Solvent | Resulting Polymer Mn (kDa) | Reference |

|---|---|---|---|

| Diol and Diamine Dehydrogenation | Toluene | < 3 | nih.gov |

| Diol and Diamine Dehydrogenation | Anisole | Increased Mn | nih.gov |

| Diol and Diamine Dehydrogenation | Anisole/DMSO | > 22 | nih.gov |

This table illustrates the significant impact of solvent choice on the number-average molecular weight (Mn) of polyamides synthesized via catalytic dehydrogenation of diols and diamines. The use of more polar solvents or solvent mixtures that can better solvate the growing polymer chains leads to a substantial increase in the achievable molecular weight.

The interactions between a solvent and a polymer are governed by a variety of intermolecular forces, with hydrogen bonding being particularly significant in polyamide solutions. unacademy.comwiley-vch.de Tertiary amides like this compound can act as strong hydrogen bond acceptors due to the lone pair of electrons on the carbonyl oxygen. tuni.fi They can form hydrogen bonds with the N-H groups of polyamide chains. mdpi.commdpi.com This interaction is crucial for the dissolution of the polymer. researchgate.net

Chemical Modification of Polymers Utilizing Amide-Containing Moieties

The introduction of specific functional groups onto a polymer backbone, a process known as chemical modification, is a powerful tool for tailoring the properties of materials. researchgate.net Amide-containing moieties can be incorporated to alter characteristics such as solubility, thermal stability, and mechanical properties.

One common method for polymer modification is graft copolymerization, where side chains of a different polymer are attached to a main polymer backbone. researchgate.netnih.govyoutube.com Monomers containing amide functionalities can be grafted onto various polymer substrates. The incorporation of a moiety derived from this compound, for instance, could be envisioned to introduce a combination of a polar amide group with nonpolar hexanoyl and ethyl groups. This could be utilized to modify the surface properties of a polymer, potentially increasing its hydrophobicity or improving its compatibility with other nonpolar materials.

Post-polymerization modification is another strategy where existing functional groups on a polymer are chemically transformed. nih.gov For example, polymers containing reactive groups could be reacted with a derivative of this compound to introduce the desired amide moiety. This approach allows for the synthesis of a library of functional polymers from a common precursor. nih.gov

This compound as a Precursor for Specialty Monomers and Functional Materials

The chemical structure of this compound, with its combination of a reactive amide group and alkyl chains, presents possibilities for its use as a precursor in the synthesis of specialty monomers and functional materials. dtic.milresearchgate.netresearchgate.net

To be used as a monomer for polymerization, the this compound molecule would need to be modified to include a polymerizable functional group, such as a vinyl group or a cyclic ether. semanticscholar.org For instance, chemical reactions could be employed to introduce an acryloyl or methacryloyl group into the hexanoyl chain, transforming it into a specialty amide-containing monomer. Such monomers could then be polymerized or copolymerized to create polymers with tailored properties. The presence of the N,N-diethylamide group in the resulting polymer could influence its solubility, thermal properties, and interactions with other molecules.

Furthermore, the amide functionality in this compound can undergo various chemical transformations, opening pathways to other functional materials. rsc.org For example, reduction of the amide group would yield an amine, which could then be used as a building block for other polymers or functional molecules. The versatility of amide chemistry allows for the potential conversion of this compound into a range of precursors for materials with specific applications. solubilityofthings.com

Emerging Research Directions and Future Perspectives in N,n Diethylhexanamide Chemistry

Sustainable and Green Chemical Synthesis Approaches for N,N-Diethylhexanamide

The synthesis of amides has traditionally relied on coupling reagents that generate significant waste, presenting a challenge from a green chemistry perspective. The American Chemical Society Green Chemistry Institute Pharmaceutical Roundtable has identified "amide formation avoiding reagents with poor atom economy" as a key area for research researchgate.net. This has spurred the development of catalytic direct amidation methods that are more sustainable.

Recent research has focused on heterogeneous catalytic systems for the one-pot synthesis of N,N-dialkylated amines from fatty acids, which represents a greener alternative to traditional methods. rsc.org For instance, a dual-catalyst system using ortho-Nb₂O₅ for the amidation step and PtVOₓ/SiO₂ for the subsequent hydrogenation of the in-situ generated amide has been reported for producing N,N-dimethylalkylamines from fatty acids and esters. rsc.org This approach, which utilizes hydrogen gas (H₂) and methylamines, is applicable to a wide range of natural fatty acids and can be conducted in benign solvents or even solvent-free conditions, significantly improving the environmental footprint of the synthesis. rsc.org Adapting such catalytic reductive amination strategies to produce this compound from hexanoic acid and diethylamine (B46881) offers a promising avenue for sustainable production.

Another key aspect of green synthesis is the use of safer, more environmentally friendly reagents and solvents. Reductive amination strategies that avoid toxic alkylating agents by combining hydrogenation and N-alkylation into a single step are being explored. The use of solvents like 2-MeTHF, which is derived from renewable resources and is a more sustainable alternative to traditional solvents, is also gaining traction in amide synthesis processes.

| Synthesis Approach | Key Features | Sustainability Advantages |

| Traditional Acyl Chloride Method | Use of hexanoyl chloride and diethylamine with a base. | Generates stoichiometric amounts of salt waste (e.g., triethylammonium chloride). |

| Catalytic Direct Amidation | Coupling of hexanoic acid and diethylamine using a catalyst (e.g., boronic acids, transition metals). researchgate.net | Higher atom economy, avoids pre-activation of the carboxylic acid, reduces waste. |

| Catalytic Reductive Amination | One-pot reaction of a fatty acid (hexanoic acid) with an amine (diethylamine) and H₂ using a dual-catalyst system. rsc.org | High atom economy, uses H₂ as a clean reductant, potential for solventless conditions. rsc.org |

Integration of this compound Chemistry with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry and automated synthesis are revolutionizing the way chemicals are produced, offering enhanced safety, efficiency, and scalability compared to traditional batch processing. durham.ac.uk The synthesis of amides, including this compound, is particularly well-suited for these technologies.

Continuous-flow reactors, especially microreactors, provide superior heat and mass transfer, allowing for reactions to be conducted at higher temperatures and pressures safely. amidetech.com This can dramatically reduce reaction times and improve yields. amidetech.comacs.org For amide synthesis, flow platforms enable the safe handling of hazardous intermediates and reagents. nih.gov For example, a four-step flow synthesis of a potent δ-opioid receptor agonist, an N,N-diethylbenzamide derivative, demonstrated the power of this approach by integrating synthesis and purification steps, thereby reducing solvent usage and waste generation. durham.ac.uk

Automated synthesis platforms, often utilizing pre-packed capsules with all necessary reagents, further streamline the production of amide-containing compounds. researchgate.netsynplechem.com These user-friendly systems allow for the rapid parallel synthesis of compound libraries with good yield and purity, which is highly beneficial for medicinal chemistry and materials science. researchgate.net The integration of a stopped-flow reactor into a high-throughput continuous platform has been shown to accelerate the synthesis of combinatorial libraries, with around 900 reactions completed in approximately 192 hours, using only about 10% of the reactants and solvents compared to a fully continuous method. rsc.org Such automated and high-throughput systems could be readily adapted for the efficient production and derivatization of this compound.

| Parameter | Batch Synthesis | Flow Chemistry Synthesis |

| Reaction Time | Hours to days | Minutes to hours acs.orgnih.gov |

| Safety | Handling of hazardous reagents in large volumes; potential for thermal runaway. | Small reaction volumes enhance safety; better control over reaction parameters. |

| Scalability | Often challenging, requires process redesign. | Easily scalable by running the system for longer periods ("scaling out"). amidetech.com |

| Efficiency & Purity | May require extensive workup and purification. | In-line purification and telescoping of reaction steps lead to purer products and less waste. durham.ac.uk |

| Process Control | Limited control over temperature and mixing gradients. | Precise control over temperature, pressure, and stoichiometry. durham.ac.uk |

Development of Amide-Based Scaffolds for Advanced Chemical Transformations

Historically, the amide bond has been considered relatively inert due to the resonance stabilization between the nitrogen lone pair and the carbonyl group. rsc.org However, recent research has focused on the "activation" of amides, transforming them from stable functional groups into versatile intermediates for complex chemical transformations. rsc.org This opens up new possibilities for using this compound not just as a final product, but as a scaffold for building more complex molecules.

Electrophilic activation of the amide, for instance with triflic anhydride, can circumvent its inherent lack of reactivity towards nucleophiles, enabling the synthesis of a broad scope of functional groups. rsc.orgacs.org This approach has been used for the addition of various nucleophiles to the amide carbonyl. rsc.org

Furthermore, transition-metal-catalyzed reactions have emerged as a powerful tool for the selective transformation of amides. Nickel- and palladium-catalyzed cross-coupling reactions can achieve amide-to-ester or amide-to-ketone conversions by selectively cleaving the C–N bond. rsc.org this compound could participate in such transformations, for example, through iridium-catalyzed cyclization reactions or nickel-catalyzed cross-couplings, to generate novel heterocyclic structures or other valuable chemical entities. The development of these methods allows chemists to leverage the stability of the amide bond during certain synthetic steps and then selectively activate it for further functionalization.

Application of Chemoinformatics and Machine Learning in Predicting this compound Reactivity and Properties

The intersection of chemistry with data science, through chemoinformatics and machine learning (ML), is poised to accelerate the discovery and optimization of chemical reactions. aiche.org Predicting reaction outcomes, such as the yield of an amide coupling reaction, is a significant challenge due to the complex interplay of substrates, reagents, and conditions. nih.govnih.gov Machine learning models are increasingly being developed to tackle this complexity.

For amide bond formation, ML models can predict reaction yields and help identify optimal reaction conditions, thereby reducing the need for extensive and laborious experimental screening. aiche.orgnih.gov These models are trained on datasets, which can be sourced from literature or generated using high-throughput experimentation (HTE) platforms. aiche.orgnih.gov The quality and diversity of the training data are crucial for the accuracy and predictive power of the models. aiche.org

Researchers have employed various ML algorithms, including Random Forest, XGBoost, and neural networks, to predict amide coupling yields. nih.govnih.gov For example, one study demonstrated that by embedding "intermediate knowledge" into the model and using a high-quality HTE dataset, they could achieve a high coefficient of determination (R²) of 0.89 in predicting reaction yields for novel substrates. nih.gov Such models could be applied to predict the reactivity of this compound in various synthetic scenarios, forecast its physicochemical properties, and guide the design of new derivatives with desired characteristics.

| Machine Learning Model | Input Features (Descriptors) | Performance (R²) on Test Data | Reference |

| XGBoost, SVM, Random Forest, AutoGluon | ECFP Fingerprints | R² = 0.89 (Full Substrate Novelty) | nih.gov |

| Stacking Technique | 2D/3D Structures, Physical/Electronic Properties | R² = 0.395 (Literature Data), R² = 0.457 (After removing reactivity cliffs) | nih.govcmu.edu |

| Multivariate Linear Regression | Physical Organic Molecular Descriptors | N/A (Predicts reaction rates, not yields) | pnas.org |

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling N,N-Diethylhexanamide in laboratory settings?

- Methodological Answer :

- Wear protective gear, including gloves, lab coats, and safety goggles, to prevent skin/eye contact .

- Work in a well-ventilated area or fume hood to avoid inhalation of vapors .

- Use spill containment methods (e.g., vacuum cleaners or damp brushes) and dispose of waste via professional hazardous waste services .

- Avoid ingestion or contact with skin, as similar amides (e.g., N,N-Diethylacetamide) show toxicity (H302, H312) .

Q. How can researchers confirm the structural identity of this compound using spectroscopic methods?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to confirm alkyl chain length (hexanamide backbone) and ethyl substituents on the nitrogen .

- Infrared (IR) Spectroscopy : Identify characteristic amide C=O stretching bands (~1640–1680 cm) and N–H bending modes (if present) .

- Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., m/z 171 for CHNO) and fragmentation patterns .

Q. What synthetic routes are commonly employed for the preparation of this compound?

- Methodological Answer :

- Aminolysis of Hexanoyl Chloride : React hexanoyl chloride with diethylamine in anhydrous conditions (e.g., dichloromethane solvent) .

- Transamidation : Use catalysts like NaHMDS to exchange amine groups in pre-existing amides .

- Quality Control : Monitor reaction progress via thin-layer chromatography (TLC) and purify via distillation or column chromatography .

Advanced Research Questions

Q. How should researchers design experiments to optimize the yield of this compound under varying reaction conditions?

- Methodological Answer :

- Parameter Screening : Test solvent polarity (e.g., DMF vs. THF), temperature (25–80°C), and stoichiometry (amine:acyl chloride ratios) .

- Catalyst Selection : Evaluate efficiency of bases (e.g., triethylamine, NaHCO) in neutralizing HCl byproducts .

- Design of Experiments (DoE) : Use factorial designs to identify interactions between variables and maximize yield .

Q. How can contradictory data regarding the physicochemical properties of this compound be resolved across different studies?

- Methodological Answer :

- Source Validation : Cross-reference data with authoritative databases (e.g., PubChem, NIST) to ensure measurement consistency .

- Reproducibility Checks : Replicate experiments under standardized conditions (e.g., purity ≥99%, controlled humidity) .

- Meta-Analysis : Statistically aggregate results from peer-reviewed studies to identify outliers or systematic errors .

Q. What methodologies are appropriate for assessing the environmental impact of this compound degradation byproducts?

- Methodological Answer :

- Biodegradation Studies : Use OECD 301 tests to measure microbial breakdown efficiency in water/soil matrices .

- Toxicity Assays : Evaluate aquatic toxicity (e.g., Daphnia magna LC) and terrestrial ecotoxicity (plant growth inhibition) .

- Advanced Analytics : Employ LC-MS/MS to detect and quantify degradation products (e.g., hexanoic acid, diethylamine) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.